4-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]morpholine
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Overview
Description
4-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]morpholine is an organic compound with a complex structure that includes a morpholine ring and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine
Uniqueness
4-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]morpholine is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications.
Properties
IUPAC Name |
4-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-14-4-3-5-16(15(14)2)20-13-12-19-11-8-17-6-9-18-10-7-17/h3-5H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJILIDFXGMEVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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